molecular formula C11H9N3O3 B11878232 N-(6-Nitroquinolin-8-yl)acetamide CAS No. 138451-23-7

N-(6-Nitroquinolin-8-yl)acetamide

Cat. No.: B11878232
CAS No.: 138451-23-7
M. Wt: 231.21 g/mol
InChI Key: QIYUWKCPSMMRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Nitroquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H9N3O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6th position and an acetamide group at the 8th position of the quinoline ring makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitroquinolin-8-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitroquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Nitroquinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-Nitroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Nitroquinolin-8-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

138451-23-7

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-(6-nitroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H9N3O3/c1-7(15)13-10-6-9(14(16)17)5-8-3-2-4-12-11(8)10/h2-6H,1H3,(H,13,15)

InChI Key

QIYUWKCPSMMRJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.